molecular formula C17H17ClF3NO2 B4316685 N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

Cat. No.: B4316685
M. Wt: 359.8 g/mol
InChI Key: KEXZTAHNMDJXFD-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is a useful research compound. Its molecular formula is C17H17ClF3NO2 and its molecular weight is 359.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 359.0899910 g/mol and the complexity rating of the compound is 563. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its structure, synthesis, biological activity, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound features a bicyclic structure with a carboxamide functional group and substituents that enhance its reactivity:

  • Molecular Formula : C21H19ClF3N3O3
  • Molecular Weight : 414.8 g/mol
  • Structural Highlights :
    • Chloro and Trifluoromethyl Substituents : These groups are known to influence the biological activity by enhancing lipophilicity and metabolic stability.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

  • Formation of the Bicyclic Core : Using cyclization reactions to construct the bicyclo[2.2.1]heptane framework.
  • Introduction of Functional Groups : Employing electrophilic substitution to add the chloro and trifluoromethyl groups onto the phenyl ring.
  • Carboxamide Formation : Utilizing amide coupling methods to attach the carboxamide group.

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Properties : Some derivatives have shown efficacy against various bacterial strains, indicating potential as antibiotics.
  • Anticancer Activity : Studies suggest that modifications to the quinoline-like structure can enhance cytotoxicity against cancer cell lines.

Case Studies

  • Antimicrobial Activity
    • A study demonstrated that related compounds inhibited the growth of Staphylococcus aureus at concentrations as low as 10 µg/mL. The presence of the trifluoromethyl group was crucial for enhancing antibacterial potency .
  • Cytotoxicity Against Cancer Cells
    • In vitro assays revealed that this compound exhibited IC50 values ranging from 5 to 20 µM against various cancer cell lines, with structural modifications leading to improved selectivity and potency .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of structurally related compounds:

Compound NameStructure HighlightsBiological Activity
Compound A Contains thiourea moietyAntibacterial activity against E. coli
Compound B Hydroxy and methoxy substitutionsEnhanced solubility; moderate anticancer activity
Compound C Pyrazole ring inclusionDiverse pharmacological profiles; potential anti-inflammatory effects

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClF3NO2/c1-15(2)9-5-6-16(15,13(23)8-9)14(24)22-12-7-10(17(19,20)21)3-4-11(12)18/h3-4,7,9H,5-6,8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEXZTAHNMDJXFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC1(C(=O)C2)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 2
Reactant of Route 2
N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 3
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N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 4
Reactant of Route 4
N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 5
N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide
Reactant of Route 6
Reactant of Route 6
N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.